Azure II eosinat for microscopy

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

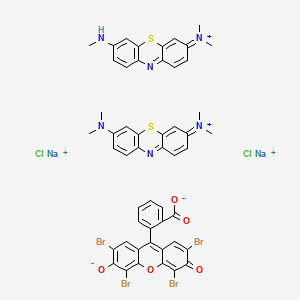

Azure II eosinat is a mixture of equal parts of the basic coal tar dyes methylene blue, Azure B, and eosin . It is mainly used for staining blood elements, for instance, in Giemsa staining solution . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .

Synthesis Analysis

Azure II eosinate is created by mixing equal ratios of Azure B, Methylene Blue, and Eosin Y powder dyes . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain .Molecular Structure Analysis

The empirical formula of Azure II eosinat is C16H18ClN3S · C15H16ClN3S · C20H6Br4Na2O5 . Its molar mass is 1317.92 g/mol . The SMILES string representation of the molecule is [Na+]. [Na+]. [Cl-]. [Cl-].CNc1ccc2N=C3C=C\C (C=C3Sc2c1)= [N+] (/C)C.CN ©c4ccc5N=C6C=C\C (C=C6Sc5c4)= [N+] (/C)C. [O-]C (=O)c7ccccc7C8=C9C=C (Br)C (=O)C (Br)=C9Oc%10c (Br)c ( [O-])c (Br)cc8%10 .Chemical Reactions Analysis

Azure II eosinate is used in various staining methods in microscopy . It is a component of Giemsa stain and is also used for preparing Romanowsky-Giemsa stain . The staining of the nuclei is due to the molecular interaction of the Eosin Y dye and a complex of Azur B with DNA .Physical And Chemical Properties Analysis

Azure II eosinate is a powder that is soluble and appears hazy to turbid . It has a maximum absorption wavelength (λmax) of 524 nm (2nd) and 647 nm . It has an absorbance (Amax) of ≥0.50 at 645-655 nm in methanol at 0.005 g/L .Wissenschaftliche Forschungsanwendungen

Multispectral Assay for Immunocompetent Cells

Azure II eosinate, combined with eosin U, has been applied in a multispectral assay to study the morphofunctional status of immunocompetent cells in cattle with retroviral diseases like enzootic leukemia and viral immunodeficiency. This approach is critical for diagnostics, differential diagnostics of diseases, and analyzing animal homeostasis. The study highlighted the application's significance in identifying metabolic acidosis in cells, correlating signs of hypoxia and inflammation detected by hematological analysis with microspectral analysis results (Artem'ev et al., 2020).

Nanoscale Imaging of Clinical Specimens

Although not directly mentioning Azure II eosinate, the relevance of advanced staining techniques in microscopy is underscored by studies on nanoscale imaging of human tissue specimens. Techniques like expansion pathology (ExPath) and photoacoustic microscopy offer insights into cellular and molecular dynamics, crucial for diagnosing diseases and understanding cellular mechanisms. These methodologies demonstrate the evolving landscape of microscopy, where staining plays a fundamental role in enhancing resolution and diagnostic capabilities (Zhao et al., 2017); (Yang et al., 2012).

Confocal Microscopy in Diagnostic Cytology

Confocal microscopy, a tool enhanced by dyes such as Azure II eosinate, facilitates the analysis of cytological specimens. This technology has been particularly useful in cervical cytology, breast aspirates, and endometrium cytology, demonstrating the pivotal role of staining in extracting maximal diagnostic information from limited cytological samples. The application of fluorescent dyes, akin to Azure II eosinate, in restaining procedures, showcases the adaptability of staining methods in improving diagnostic accuracy and expanding the diagnostic possibilities from single smears (Boon & Kok, 2004).

Wirkmechanismus

Target of Action

Azure II Eosinat, also known as MFCD00084753, is primarily used for staining various cellular elements . It targets nuclei, goblet cells, striated muscle, endothelial cells, smooth muscle, cytoplasm, lipid droplets, red blood cells, glycogen, collagen, cartilage, mucus granules, elastin, and leukocytes . These targets play crucial roles in the structure and function of cells and tissues.

Mode of Action

Azure II Eosinat is a photosensitizer that can be used to activate chemical species to produce reactive oxygen species . It is activated by light and penetrates deeply into tissue . In watery solution, it forms Azure B eosinates which cause the so-called “Romanowsky-Giemsa effect”, a polychromatic, pH-dependent staining of chromatin .

Biochemical Pathways

The biochemical pathways affected by Azure II Eosinat are primarily related to the generation of reactive oxygen species . These reactive species can interact with various cellular components, leading to changes in cell structure and function. The exact downstream effects depend on the specific cell type and environmental conditions.

Pharmacokinetics

It is known to be soluble and can form a hazy to turbid solution . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The primary result of Azure II Eosinat’s action is the staining of various cellular elements, which allows for their visualization under a microscope . This staining can reveal important information about cell structure and function. Additionally, Azure II Eosinat has been shown to be effective against gram-negative bacteria, with the exception of Pseudomonas aeruginosa .

Action Environment

The action of Azure II Eosinat can be influenced by various environmental factors. For example, its staining effect is pH-dependent . Additionally, its activation as a photosensitizer requires light . Therefore, the efficacy and stability of Azure II Eosinat can vary depending on factors such as light exposure and pH level.

Safety and Hazards

Azure II eosinate is classified as a serious eye damage/eye irritant (Eye Dam. 1) according to GHS . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

Biochemische Analyse

Biochemical Properties

Azure II eosinat for microscopy plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with various biomolecules, including nucleic acids and proteins. The compound binds to the phosphate groups of nucleic acids, resulting in a color change that enhances the visualization of cellular components under a microscope . Additionally, this compound interacts with proteins, particularly histones, through electrostatic interactions, further aiding in the differentiation of cellular structures .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleic acids can lead to changes in gene expression, while its binding to proteins can affect cellular metabolism . These interactions are crucial for the accurate staining and visualization of cellular components, making this compound an indispensable tool in histological studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to nucleic acids through electrostatic interactions with phosphate groups, leading to a color change that enhances visualization . Additionally, this compound can inhibit or activate enzymes, depending on the specific biochemical context. These interactions can result in changes in gene expression and cellular metabolism, further highlighting the compound’s importance in staining procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, ensuring consistent staining results . Prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have also indicated that the compound does not have adverse effects on cellular function, making it a reliable staining agent for extended use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively stains cellular components without causing toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and altered metabolic processes . These threshold effects highlight the importance of optimizing the dosage to achieve accurate staining results while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by binding to specific enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific cellular components, including nucleic acids and proteins . These interactions ensure that this compound effectively stains the target cellular structures, enhancing visualization under a microscope .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its staining activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound accurately stains the desired cellular components, providing detailed insights into cellular structure and function .

Eigenschaften

IUPAC Name |

disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25H,(H,27,28);5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDDIABEPMTRIP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40Br4Cl2N6Na2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)

![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)

![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)

![4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348299.png)

![4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348315.png)